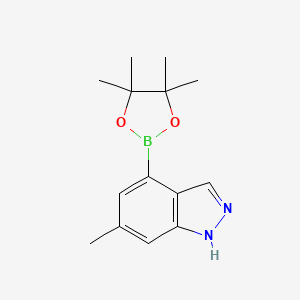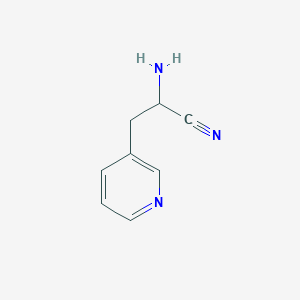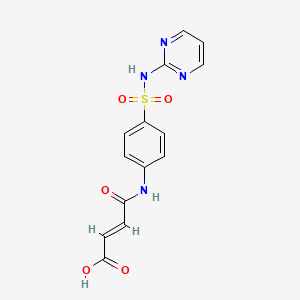
(2E)-4-(azetidin-1-yl)but-2-enoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(azetidin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the But-2-enoic Acid Moiety: The but-2-enoic acid moiety can be introduced through various coupling reactions, such as the Heck reaction or Suzuki coupling, using appropriate starting materials and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of suitable solvents and catalysts to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
(2E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-4-(azetidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can bind to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.
相似化合物的比较
Azetidine: A simple four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties.
Uniqueness: (2E)-4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is unique due to the combination of the azetidine ring and the but-2-enoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC 名称 |
(E)-4-(azetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)3-1-4-8-5-2-6-8;/h1,3H,2,4-6H2,(H,9,10);1H/b3-1+; |
InChI 键 |
TXYJFVUTOMMRLM-KSMVGCCESA-N |
手性 SMILES |
C1CN(C1)C/C=C/C(=O)O.Cl |
规范 SMILES |
C1CN(C1)CC=CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
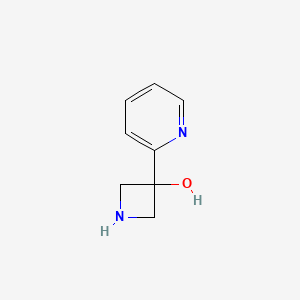
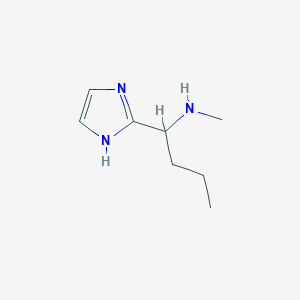
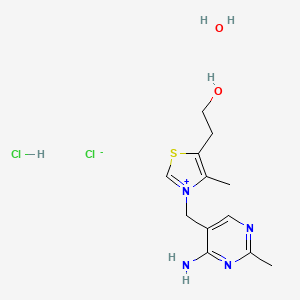

![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)
